2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Description
The compound 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a purine derivative with a complex substitution pattern. Its core structure features a xanthine-like scaffold (1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine) modified at the 8-position with a benzyl(methyl)aminomethyl group and at the 7-position with an acetamide moiety.
Properties
IUPAC Name |
2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-21(9-12-7-5-4-6-8-12)11-14-20-16-15(24(14)10-13(19)25)17(26)23(3)18(27)22(16)2/h4-8H,9-11H2,1-3H3,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXCLGHTFJRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a derivative of purine that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a purine core with various substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Benzyl(methyl)amine : Reacting benzyl chloride with methylamine.
- Condensation Reaction : The intermediate is then reacted with a purine derivative to form the final product.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and cellular interactions.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various phosphodiesterase (PDE) isoforms. A study demonstrated that specific derivatives showed differential inhibitory effects on PDEs such as PDE1B and PDE4B, which are crucial in regulating cyclic nucleotide levels within cells .
Cytotoxicity and Cellular Effects
In vitro studies have shown that at certain concentrations (e.g., 10 µM), the compound does not significantly reduce cell viability (over 85%) while exhibiting a slight cytostatic effect on A549 cells (a model for lung cancer) when treated with pan-PDE inhibitors derived from the same chemical family .
The proposed mechanism of action involves:
- Interaction with Enzymes : The compound likely interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity.
- Influence on Signaling Pathways : By inhibiting PDEs, the compound may enhance signaling pathways involving cyclic AMP and cyclic GMP, which are vital for various cellular processes including proliferation and apoptosis.
Study 1: PDE Inhibition Profile
A comparative study analyzed the IC50 values of various derivatives against selected PDEs. The results indicated that some derivatives had lower IC50 values than the standard non-selective inhibitor TEO (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), suggesting higher potency in inhibiting specific PDE isoforms .
| Compound | IC50 (µM) | Target PDE |
|---|---|---|
| Compound A | 5 | PDE4B |
| Compound B | 10 | PDE1B |
| TEO | >1000 | Non-selective |
Study 2: Cellular Response
Another investigation focused on the effects of the compound on TGF-β-induced epithelial-to-mesenchymal transition (EMT) in alveolar epithelial cells. The findings suggested that treatment with the compound resulted in reduced expression of EMT markers such as vimentin and fibronectin, indicating potential utility in preventing fibrosis-related processes in lung tissues .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the purine core is critical for modulating receptor affinity and metabolic stability. Key analogs include:
Modifications at the 7-Position
The 7-position acetamide group is conserved in the target compound and some analogs, but introduces an N-(1-phenylethyl) modification:
Structural Implications
- Receptor Binding: The dibenzylaminomethyl group in may exhibit stronger π-π stacking with aromatic residues in enzyme active sites, but its bulk could limit binding efficiency .
- Metabolic Stability: The target’s benzyl group may undergo cytochrome P450-mediated oxidation, whereas ’s diethylamino group is more resistant to metabolic degradation .
Research Findings and Data Gaps
While the provided evidence lacks explicit pharmacological or pharmacokinetic data for the target compound, structural comparisons allow hypotheses:
- Hypothetical Activity: The target’s benzyl(methyl) group may confer adenosine A₂A receptor antagonism, similar to xanthine derivatives like theophylline.
- Data Limitations: No experimental IC₅₀ values, solubility measurements, or toxicity profiles are available for the target or its analogs in the provided sources. Further studies are needed to validate these predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
